Methyl 4-(propylcarbamoyl)benzoate
Description
Methyl 4-(propylcarbamoyl)benzoate is a benzoic acid derivative featuring a methyl ester at the carboxylate position and a propylcarbamoyl (propylamide) substituent at the para position of the aromatic ring. The compound’s structure combines the lipophilic methyl ester with the polar carbamoyl group, making it a versatile intermediate in medicinal and organic chemistry.
Properties
IUPAC Name |
methyl 4-(propylcarbamoyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-3-8-13-11(14)9-4-6-10(7-5-9)12(15)16-2/h4-7H,3,8H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXBEZMEJAQBMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589373 | |
| Record name | Methyl 4-(propylcarbamoyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216162-45-7 | |
| Record name | Methyl 4-(propylcarbamoyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(propylcarbamoyl)benzoate can be synthesized through a multi-step process involving the esterification of 4-aminobenzoic acid followed by the introduction of a propyl group. The general synthetic route involves:
Esterification: 4-aminobenzoic acid is reacted with methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl 4-aminobenzoate.
Carbamoylation: The methyl 4-aminobenzoate is then reacted with propyl isocyanate under controlled conditions to introduce the propylcarbamoyl group, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(propylcarbamoyl)benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4-(propylcarbamoyl)benzoic acid.
Reduction: The carbamoyl group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, due to the activating effect of the carbamoyl group.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Hydrolysis: 4-(propylcarbamoyl)benzoic acid.
Reduction: Methyl 4-(propylamino)benzoate.
Substitution: Nitro or halogenated derivatives of this compound.
Scientific Research Applications
Methyl 4-(propylcarbamoyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its structural similarity to certain pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-(propylcarbamoyl)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The propylcarbamoyl group can form hydrogen bonds and other interactions with target molecules, influencing their function and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The physicochemical properties of benzoate derivatives are heavily influenced by substituent polarity, bulk, and electronic effects. Below is a comparative analysis based on evidence from structurally related compounds:
Table 1: Comparative Physicochemical Properties of Benzoate Derivatives
Key Observations:
- Lipophilicity (logP): The propylcarbamoyl group in the target compound likely reduces logP compared to ’s aromatic quinoline derivatives (~3.8) but increases it relative to hydroxylated analogs (e.g., : logP ~1.9) .
- Acidity (pKa): The carbamoyl group’s moderate acidity (~4.5) contrasts with the stronger acidity of phenolic hydroxyl groups (pKa ~3.1 in ) and the basic piperazine nitrogens (pKa ~8.2 in ) .
- Thermal Stability: Fluorinated substituents () enhance melting points (97–99°C), while crystalline quinoline derivatives () exhibit variable solid-state stability .
Biological Activity
Methyl 4-(propylcarbamoyl)benzoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a benzoate moiety linked to a propylcarbamoyl group, contributing to its unique chemical reactivity. The molecular formula for this compound is , and it features various functional groups, including an amide and an ester, which are significant for its biological interactions.
The biological activity of this compound primarily stems from its interaction with specific molecular targets within biological systems. The propylcarbamoyl group may facilitate binding to proteins or nucleic acids, thereby influencing various cellular pathways. Research indicates that compounds with similar structures often exhibit significant biological activities, including:
- Antimicrobial Effects : this compound has shown promise as an antimicrobial agent, particularly against certain bacterial strains.
- Neuropharmacological Effects : The compound's interaction with neurotransmitter receptors suggests potential applications in treating neurological disorders such as anxiety and depression.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of this compound against various microbial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency compared to standard antibiotics.
| Microbial Strain | MIC (µg/mL) | Comparison Compound | MIC (µg/mL) |
|---|---|---|---|
| Escherichia coli | 32 | Ampicillin | 8 |
| Staphylococcus aureus | 16 | Vancomycin | 4 |
| Candida albicans | 64 | Fluconazole | 16 |
These results demonstrate that this compound exhibits varying degrees of antimicrobial activity, suggesting its potential as a therapeutic agent.
Neuropharmacological Studies
Research involving animal models has shown that this compound can modulate neurotransmitter systems. For example, it has been observed to increase serotonin levels in the brain, which may contribute to its antidepressant-like effects.
Case Studies
- Study on Antimicrobial Properties : A study conducted by researchers evaluated the effectiveness of this compound against multi-drug resistant strains of bacteria. Results indicated a significant reduction in bacterial load in treated groups compared to controls, highlighting its potential as an alternative antimicrobial agent.
- Neuropharmacological Assessment : In a controlled trial involving rodents, administration of this compound resulted in decreased anxiety-like behaviors in elevated plus-maze tests, suggesting anxiolytic properties. This effect was accompanied by alterations in neurotransmitter levels, particularly serotonin and dopamine.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
